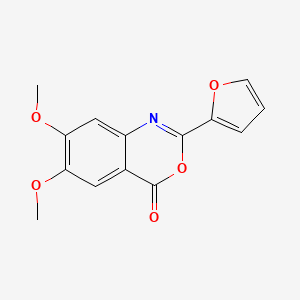![molecular formula C22H25NO2 B4572068 8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B4572068.png)
8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline
概要
説明
8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a butoxy chain and an ethylphenoxy group, which may contribute to its unique chemical and biological properties.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Butoxy Chain: The butoxy chain can be introduced through an etherification reaction, where a suitable butyl halide reacts with the hydroxyl group of the quinoline derivative.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached via a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenoxy group, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 8-[4-(2-ethoxyphenoxy)butoxy]-2-methylquinoline
- 1-[4-(4-ethylphenoxy)butoxy]-3-methoxybenzene
Uniqueness
8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethylphenoxy group and the butoxy chain may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
IUPAC Name |
8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-18-8-6-10-20(16-18)24-14-4-5-15-25-21-11-7-9-19-13-12-17(2)23-22(19)21/h6-13,16H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVEZVSBKUXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-8-{[(2-phenylethyl)amino]methyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4571990.png)

![[(4-methoxy-2,5-dimethylphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4571999.png)
![4-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4572011.png)
![5-[(Z,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4572018.png)
![N-{[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4572027.png)
![4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4572030.png)
![1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole](/img/structure/B4572040.png)
![5-(2-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4572053.png)
![1-methyl-3-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4572054.png)
![2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B4572055.png)
![5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4572058.png)
![5-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4572064.png)
![methyl 4-({[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4572067.png)
